Cas no 2097970-86-8 (4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione)

4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione is a fluorinated sulfone derivative characterized by its unique structural features, including a hydroxymethyl group and a fluorine substituent on the thiane ring. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of biologically active molecules. The presence of both fluorine and hydroxymethyl groups enhances its reactivity, enabling selective modifications for applications in drug discovery and material science. Its well-defined sulfone moiety further contributes to stability and compatibility with diverse reaction conditions, making it a valuable building block for advanced chemical synthesis.
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione structure
2097970-86-8 structure
Product Name:4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
CAS No:2097970-86-8
MF:C6H11FO3S
MW:182.213144540787
CID:5723613
PubChem ID:126845686
Update Time:2025-10-30

4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • F2167-8046
    • AKOS040818237
    • (4-fluoro-1,1-dioxothian-4-yl)methanol
    • 2097970-86-8
    • 4-fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
    • 2H-Thiopyran-4-methanol, 4-fluorotetrahydro-, 1,1-dioxide
    • 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
    • Inchi: 1S/C6H11FO3S/c7-6(5-8)1-3-11(9,10)4-2-6/h8H,1-5H2
    • InChI Key: AWHBAVZTQOXAGD-UHFFFAOYSA-N
    • SMILES: S1(CCC(CO)(CC1)F)(=O)=O

Computed Properties

  • Exact Mass: 182.04129354g/mol
  • Monoisotopic Mass: 182.04129354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 378.1±27.0 °C(Predicted)
  • pka: 14.66±0.10(Predicted)

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Additional information on 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione

Comprehensive Overview of 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione (CAS No. 2097970-86-8)

4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione (CAS No. 2097970-86-8) is a fluorinated organic compound with a unique sulfone-based structure. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications as a building block for drug discovery and specialty chemicals. The presence of both fluoro and hydroxymethyl functional groups enhances its reactivity, making it a versatile intermediate in synthetic chemistry.

In recent years, the demand for fluorinated compounds like 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione has surged, driven by their role in developing novel therapeutics and materials. Researchers are particularly interested in its potential to improve metabolic stability and bioavailability in drug candidates. The sulfone moiety in its structure is also a key feature, as sulfone-containing compounds are widely used in medicinal chemistry for their diverse biological activities.

The synthesis and characterization of 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione involve advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure high purity and confirm the structural integrity of the compound, which is critical for its applications in high-value industries. The compound's stability under various conditions is another area of interest, as it determines its suitability for long-term storage and industrial-scale production.

From an environmental and regulatory perspective, 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione is subject to stringent safety assessments. Researchers and manufacturers must adhere to guidelines set by global regulatory bodies to ensure its safe handling and disposal. The compound's biodegradability and ecotoxicity are also under study, aligning with the growing emphasis on sustainable chemistry and green synthesis methods.

In the context of current trends, the compound's relevance extends to areas such as precision medicine and bioconjugation. Its fluorinated structure makes it a candidate for PET (positron emission tomography) imaging probes, which are essential in modern diagnostics. Additionally, the hydroxymethyl group offers opportunities for further functionalization, enabling the creation of targeted drug delivery systems.

The commercial availability of 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione (CAS No. 2097970-86-8) is limited, which underscores its niche status in the chemical market. However, its potential applications in catalysis and material science are driving interest among academic and industrial researchers. Collaborations between synthetic chemists and life scientists are expected to unlock new uses for this compound in the coming years.

For those seeking detailed technical data, the compound's physicochemical properties—such as melting point, solubility, and logP—are critical for experimental design. These parameters influence its behavior in reaction systems and biological environments, making them indispensable for researchers. Databases like PubChem and Reaxys provide valuable resources for accessing such information.

In summary, 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione represents a promising area of exploration in modern chemistry. Its multifaceted applications, combined with the rising demand for fluorinated building blocks, position it as a compound of significant scientific and industrial value. Future studies will likely focus on optimizing its synthesis and expanding its utility in cutting-edge technologies.

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